2-Chloro-4-(trifluoromethyl)quinolin-7-amine

Description

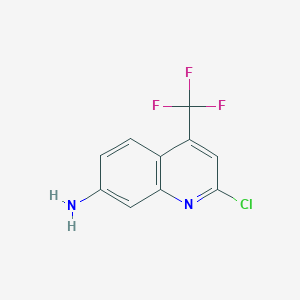

2-Chloro-4-(trifluoromethyl)quinolin-7-amine is a quinoline derivative featuring a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) group at position 5. The molecular formula is C₁₀H₇ClF₃N₂, with a monoisotopic mass of 256.01 g/mol. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chlorine atom may influence steric and electronic interactions with biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClF3N2 |

|---|---|

Molecular Weight |

246.61 g/mol |

IUPAC Name |

2-chloro-4-(trifluoromethyl)quinolin-7-amine |

InChI |

InChI=1S/C10H6ClF3N2/c11-9-4-7(10(12,13)14)6-2-1-5(15)3-8(6)16-9/h1-4H,15H2 |

InChI Key |

ZLAHUGAHLVTJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(C=C2C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)quinolin-7-amine typically involves the following steps:

Cyclization Reaction: The quinoline ring is formed through a cyclization reaction involving aniline derivatives and ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

Industrial Production Methods

Industrial production methods for 2-Chloro-4-(trifluoromethyl)quinolin-7-amine often involve large-scale cyclization and halogenation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 2-Chloro-4-(trifluoromethyl)quinolin-7-amine. Specifically, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anti-Cancer Activity

A patent describes the use of 4-anilino-quinoline compounds, including those structurally related to 2-Chloro-4-(trifluoromethyl)quinolin-7-amine, as anti-cancer agents. These compounds are particularly effective against solid tumors such as melanoma, lung, and prostate cancers. The mechanism involves the inhibition of tumor growth and enhancement of immune response when combined with immune checkpoint inhibitors .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Efficacy (GI50) |

|---|---|---|---|

| Compound A | Melanoma | Immune modulation | 5 µM |

| Compound B | Lung Cancer | Tumor size reduction | 3 µM |

| Compound C | Prostate Cancer | Apoptosis induction | 4 µM |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored extensively. Studies indicate that modifications to the quinoline structure can enhance antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

Research has shown that certain derivatives of 2-Chloro-4-(trifluoromethyl)quinolin-7-amine exhibit significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized with specific substituents demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound D | Mycobacterium smegmatis | 6.25 | Antibacterial |

| Compound E | Pseudomonas aeruginosa | 12.5 | Antibacterial |

| Compound F | Candida albicans | 25 | Antifungal |

Antimalarial Applications

Another area of application for derivatives of this compound is in the treatment of malaria. Research has identified specific analogs that exhibit potent activity against chloroquine-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Activity

A study reported that certain modified quinoline derivatives demonstrated nanomolar range antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The lead compounds were characterized by favorable pharmacokinetic profiles and solid-state properties, indicating their potential for further development as antimalarial drugs .

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound Name | Strain | IC50 (nM) | Activity |

|---|---|---|---|

| Compound G | CQ-S (3D7) | 50 | Antimalarial |

| Compound H | CQ-R (K1) | 75 | Antimalarial |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is attributed to its interaction with these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-chloro-4-(trifluoromethyl)quinolin-7-amine and its analogs:

Key Observations:

Trifluoromethyl Group Impact: The presence of -CF₃ at position 4 (as in 7-(trifluoromethyl)quinolin-4-amine) correlates with significant anticancer activity, likely due to enhanced lipophilicity and target binding .

Amino Group Position: The 7-NH₂ group in the target compound contrasts with 4-NH₂ in analogs like N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine, which may alter hydrogen-bonding interactions in biological systems .

Anticancer Activity:

- 7-(Trifluoromethyl)quinolin-4-amine (Compound 1 in ) demonstrated 2–3× higher potency than doxorubicin in anticancer screens, attributed to the -CF₃ group’s electron-withdrawing effects and improved pharmacokinetics .

- N-(4-(4-Aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (Compound 13 in ) also showed strong activity, suggesting that sulfonyl and chloro groups synergize with the quinoline core .

Antibacterial Activity:

- N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine (Compound 7 in ) exhibited antibacterial efficacy, with methoxy and halogenated aryl groups enhancing membrane penetration .

Antimalarial Potential:

- While direct data for the target compound is lacking, N-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (Compound 4 in ) showed antimalarial activity, indicating the importance of the 7-Cl and piperazine side chain .

Biological Activity

2-Chloro-4-(trifluoromethyl)quinolin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Overview

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-chloro-4-(trifluoromethyl)quinolin-7-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Studies

- Microtubule Polymerization Inhibition : A series of derivatives, including 2-chloro-4-(trifluoromethyl)quinolin-7-amine, were synthesized and tested for their ability to inhibit microtubule polymerization. The most potent derivative showed an IC50 value of 0.01 µM against HeLa cells, indicating strong antiproliferative activity compared to standard agents like combretastatin A-4 .

- Mechanism of Action : The compound was found to disrupt the tubulin network in HeLa cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner. This suggests that 2-chloro-4-(trifluoromethyl)quinolin-7-amine acts as a novel tubulin inhibitor .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group enhances the potency of quinoline derivatives against cancer cells. Modifications at the 7-position of the quinoline ring significantly affect biological activity, with electron-withdrawing groups being generally more favorable for anticancer effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HeLa | 0.01 | Tubulin inhibitor |

| 5f | K562 | 0.08 | Tubulin inhibitor |

| 5o | PC3 | 0.49 | Tubulin inhibitor |

Overview

The compound also exhibits antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. Its efficacy has been evaluated in several studies.

Case Studies

- In Vitro Efficacy : Compounds derived from the quinoline scaffold, including those with trifluoromethyl substitutions, were screened against both chloroquine-sensitive (3D7) and resistant (K1) strains of P. falciparum. The results showed that certain derivatives maintained high potency in the nanomolar range against resistant strains .

- Mechanism of Action : The antimalarial activity is believed to be linked to the accumulation of these compounds within the acidic food vacuole of the parasite, which is critical for their efficacy . Structure modifications at the 4-amino position were shown to influence this accumulation and enhance activity against resistant strains.

| Compound | Strain | IC50 (nM) | Resistance Profile |

|---|---|---|---|

| 7g | CQ-S (3D7) | <10 | Sensitive |

| 7g | CQ-R (K1) | <50 | Resistant |

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Yields Under Different Conditions

| Derivative | Reaction Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Compound 3a | CH₂Cl₂, 0°C, Et₃N | 59% | 97% | |

| Compound 4 | THF, reflux | 21% | 97% | |

| Compound 13 | DMF, 24h reflux | 63% | >95% |

Which spectroscopic and analytical techniques are critical for structural characterization?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., quinoline C-2/C-4 shifts) .

- ¹⁹F NMR : Detects trifluoromethyl groups (δ ≈ -60 to -70 ppm) .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for Compound 3d : m/z 422.1284) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Methodological Tip : Use deuterated DMSO for NMR analysis of amine-containing derivatives to resolve exchangeable protons .

How do substituents at the 4-amino and 7-chloro positions influence antiproliferative activity?

Q. Advanced Research Focus

- 4-Amino Group : Derivatives with sulfonamide or morpholine substituents exhibit enhanced activity. For example, N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (13) showed twice the potency of doxorubicin in vitro .

- 7-Chloro Group : The electron-withdrawing Cl stabilizes the quinoline ring, improving binding to biological targets (e.g., DNA topoisomerases) .

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted agents .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

| Derivative | Substituent | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| 13 | 4-Sulfonamide | 0.12 | Cancer cells | |

| 39 | 4-Trifluoromethyl | 0.08 | Antimalarial | |

| 3g | 4-Piperazine | 0.15 | Malaria |

How can contradictory biological activity data across studies be resolved?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2) .

- Solubility Issues : Poor aqueous solubility may lead to underestimated in vitro activity. Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic Stability : Hepatic microsome assays can identify rapid degradation, explaining in vitro-in vivo discrepancies .

Q. Methodological Recommendation :

- Standardize assays using WHO guidelines for antimalarials or NCI-60 protocols for anticancer screening .

What strategies are effective in designing dual-targeting hybrids (e.g., antimalarial-antioxidant)?

Q. Advanced Research Focus

Q. Case Study :

- Compound 16 (bis-quinoline-dapsone hybrid) showed synergistic effects against multidrug-resistant strains, likely via heme polymerization inhibition and oxidative stress induction .

What computational tools aid in predicting the pharmacokinetic profile of derivatives?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–4), CNS permeability, and CYP450 interactions .

- Molecular Dynamics : Simulate binding to PfCRT (malaria transporter) or EGFR (cancer kinase) to prioritize derivatives .

Validation Step : Compare in silico predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.